molecular formula C16H21F2NO B2423261 N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide CAS No. 2034290-12-3

N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide

Numéro de catalogue B2423261
Numéro CAS: 2034290-12-3
Poids moléculaire: 281.347
Clé InChI: AXBAONRAQABCHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide, also known as JNJ-5207852, is a small molecule inhibitor that targets the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is widely expressed in nociceptive neurons and plays a key role in the transmission of pain signals. JNJ-5207852 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Mécanisme D'action

N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide exerts its pharmacological effects by selectively blocking the TRPV1 ion channel. TRPV1 is known to be involved in the transmission of pain signals, and its activation leads to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). By blocking TRPV1, N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide effectively reduces the release of these neuropeptides, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide has been shown to effectively block TRPV1-mediated pain signals in preclinical models of inflammatory and neuropathic pain. In addition, it has also been shown to reduce the release of pro-inflammatory neuropeptides such as substance P and CGRP. N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide has also been investigated for its potential use in other related disorders such as migraine, itch, and bladder dysfunction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide is its selectivity for TRPV1. This selectivity allows for more specific targeting of pain signals, thereby reducing the risk of off-target effects. However, one of the limitations of N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide is its relatively low potency, which may limit its effectiveness in certain preclinical models.

Orientations Futures

There are several future directions for the study of N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide. One potential direction is the development of more potent analogs of N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide that can effectively block TRPV1-mediated pain signals in vivo. Another potential direction is the investigation of N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide for its potential use in other related disorders such as migraine, itch, and bladder dysfunction. Finally, the safety and efficacy of N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide in clinical trials should be further investigated to determine its potential as a therapeutic agent in humans.

Méthodes De Synthèse

N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4,4-difluorocyclohexanone with m-toluidine to form the intermediate N-(4,4-difluorocyclohexyl)-m-toluidine. This intermediate is then reacted with propanoyl chloride to form the final product, N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide.

Applications De Recherche Scientifique

N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to effectively block TRPV1-mediated pain signals in preclinical models of inflammatory and neuropathic pain. In addition, N-(4,4-difluorocyclohexyl)-3-(m-tolyl)propanamide has also been investigated for its potential use in other related disorders such as migraine, itch, and bladder dysfunction.

Propriétés

IUPAC Name

N-(4,4-difluorocyclohexyl)-3-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO/c1-12-3-2-4-13(11-12)5-6-15(20)19-14-7-9-16(17,18)10-8-14/h2-4,11,14H,5-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBAONRAQABCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.